![molecular formula C4H5F3O3S B1466820 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one CAS No. 1799297-94-1](/img/structure/B1466820.png)
1,1,1-Trifluoro-3-methanesulfonylpropan-2-one
Overview
Description
1,1,1-Trifluoro-3-methanesulfonylpropan-2-one is a chemical compound with the CAS Number: 1799297-94-1 . It has a molecular weight of 190.14 and its IUPAC name is 1,1,1-trifluoro-3-(methylsulfonyl)propan-2-one . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one is C4H5F3O3S . The InChI code for this compound is 1S/C4H5F3O3S/c1-11(9,10)2-3(8)4(5,6)7/h2H2,1H3 .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-3-methanesulfonylpropan-2-one is a powder at room temperature . The boiling point and other physical properties are not specified in the search results.Scientific Research Applications
High Voltage Lithium-ion Batteries
The compound is used in the development of novel fluorinated sulfone electrolyte for high voltage lithium-ion batteries . The β-fluorinated sulfones, including 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one, exhibit a significant decrease in reduction potential compared to α-fluorinated sulfones, rendering them more stable towards graphite anodes . This property enables the very stable long-term cycling of graphite||LiNi0.6Co0.2Mn0.2O2 full cells .
Trifluoromethylation Reagent
This compound is used as a trifluoromethylation reagent . It demonstrates high efficiency in facilitating trifluoromethylation reactions with various halogenated hydrocarbons, yielding products in good yields and exhibiting broad functional group compatibility .
Synthesis of N-Protected Amino Acids
It reacts with amino to give the N-protected amino acids, which is useful for peptide synthesis .
Synthesis of 4-Dialkylamino-1,1,1-Trifluorobut-3-Ene-2-Ones
The compound may be used in the synthesis of 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones .
5. Synthesis of β-Alkyl- or Dialkylamino Substituted Enones It may be used for the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group .
Synthesis of 1,1,1-Trifluoropropan-2-yl 2-(4-Hydroxy-3-Methoxyphenyl)Acetate
1,1,1-Trifluoro-3-methanesulfonylpropan-2-one may be used in the synthesis of 1,1,1-trifluoropropan-2-yl 2-(4-hydroxy-3-methoxyphenyl)acetate .
Synthesis of 1,1,1-Trifluoropropan-2-yl 2-(3-Ethoxy-4-Hydroxyphenyl)Acetate
The compound may be used in the synthesis of 1,1,1-trifluoropropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)acetate .
Safety and Hazards
properties
IUPAC Name |
1,1,1-trifluoro-3-methylsulfonylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3S/c1-11(9,10)2-3(8)4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLDHMYDUBSXBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-methanesulfonylpropan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.